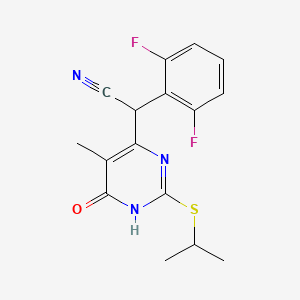

HIV-1 inhibitor-41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15F2N3OS |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)-2-(5-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-4-yl)acetonitrile |

InChI |

InChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22) |

InChI Key |

HYGDGECYHFFCPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of HIV-1 gp41 Inhibitors: A Technical Guide

Disclaimer: The specific nomenclature "HIV-1 inhibitor-41" does not correspond to a standard or widely recognized inhibitor in the scientific literature. This guide provides a comprehensive overview of the mechanism of action for the class of HIV-1 fusion inhibitors that target the gp41 envelope glycoprotein, using data from well-characterized examples.

Introduction to HIV-1 Entry and the Role of gp41

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a complex, multi-step process orchestrated by the viral envelope glycoprotein (Env) complex. This complex is a trimer of heterodimers, with each heterodimer consisting of a surface subunit, gp120, and a transmembrane subunit, gp41.[1][2] The process begins with the attachment of gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][3] This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[3] The subsequent interaction with the coreceptor induces a cascade of dramatic conformational changes in gp41, which is the central player in the fusion of the viral and cellular membranes.[1][4]

The gp41 protein is a class I viral fusion protein. In its pre-fusion state, it is in a metastable conformation.[5] Upon activation, it undergoes a series of structural rearrangements, ultimately leading to the formation of a highly stable six-helix bundle (6-HB) structure.[3][5] This structural transition provides the energy required to bring the viral and host cell membranes into close proximity, facilitating their fusion and the subsequent entry of the viral capsid into the cytoplasm.[3][5]

The Molecular Mechanism of gp41-Mediated Fusion

The ectodomain of gp41 contains several key functional regions: the fusion peptide (FP), the N-terminal heptad repeat (NHR), and the C-terminal heptad repeat (CHR).[6] The fusion process, and the mechanism of its inhibition, can be understood as a series of ordered steps:

-

Activation and Formation of the Pre-Hairpin Intermediate: Following gp120-coreceptor binding, the N-terminal fusion peptide of gp41 is exposed and inserts into the target cell membrane.[5] This results in an extended "pre-hairpin" intermediate conformation, where the NHR regions of three gp41 molecules associate to form a central trimeric coiled-coil.[7] In this transient state, the CHR regions are exposed and distant from the NHR trimer.[2]

-

Formation of the Six-Helix Bundle (6-HB): The pre-hairpin intermediate is a critical, albeit transient, state. The CHR regions then fold back onto the grooves of the central NHR trimer in an antiparallel manner.[3][5] This interaction forms a thermostable six-helix bundle (6-HB).[5]

-

Membrane Fusion: The formation of the 6-HB is the driving force that pulls the viral and cellular membranes together, leading to their fusion and the creation of a fusion pore, allowing the viral core to enter the host cell.[2][5]

Mechanism of Action of gp41 Inhibitors

HIV-1 fusion inhibitors that target gp41 act by interfering with this conformational cascade, primarily by preventing the formation of the six-helix bundle.[1][8] These inhibitors are typically peptide-based, designed to mimic either the NHR or CHR regions of gp41.[5][7]

-

CHR-Peptide Inhibitors: The majority of potent gp41 inhibitors, including the FDA-approved drug Enfuvirtide (T-20), are synthetic peptides derived from the CHR region of gp41.[8][9] These peptides bind to the NHR region of gp41 in its pre-hairpin intermediate state.[2] By competitively occupying the binding grooves on the NHR trimer, they prevent the endogenous CHR region from folding back, thus blocking the formation of the 6-HB and halting the fusion process.[5][10]

-

NHR-Peptide Inhibitors: Peptides derived from the NHR region can also inhibit fusion by binding to the viral CHR region.[7] However, these have generally shown lower potency compared to CHR-peptides, partly due to their tendency to aggregate.[7]

A key target for many gp41 inhibitors is a deep hydrophobic pocket on the surface of the NHR trimer.[5][11] This pocket is critical for the stability of the 6-HB.[3] Inhibitors that can effectively bind to this pocket often exhibit high potency and a favorable resistance profile.[11]

Quantitative Data of Representative gp41 Inhibitors

The potency of HIV-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), and their binding affinity (Ki). Below is a table summarizing such data for well-characterized gp41 inhibitors.

| Inhibitor | Type | Target Region | IC50 | Ki | Reference |

| Enfuvirtide (T-20) | CHR-Peptide | NHR | 36 nM | - | [12] |

| T-1249 | CHR-Peptide | NHR | 1.3 nM | - | [11] |

| Sifuvirtide (SFT) | CHR-Peptide | NHR | 1.1 nM | - | [11] |

| Albuvirtide | CHR-Peptide | NHR | 0.5 nM | - | [12][13] |

| N36 | NHR-Peptide | CHR | µM range | - | [7] |

Experimental Protocols

The characterization of gp41 inhibitors involves a variety of biochemical, biophysical, and virological assays.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 Env protein with cells expressing CD4 and the appropriate coreceptor.

Methodology:

-

Cell Preparation: Two cell lines are used: "effector" cells that express the HIV-1 Env protein (e.g., transfected 293T cells) and "target" cells that express CD4 and a coreceptor (e.g., TZM-bl cells). The target cells often contain a reporter gene, such as luciferase or β-galactosidase, under the control of the HIV-1 LTR promoter.

-

Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations of the inhibitor.

-

Fusion and Reporter Gene Activation: If fusion occurs, the Tat protein from the effector cells enters the target cells and activates the reporter gene.

-

Quantification: After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

-

Data Analysis: The IC50 value is calculated by plotting the reporter signal against the inhibitor concentration.

Single-Round Viral Infection Assay

This assay assesses the inhibitor's ability to prevent infection by pseudoviruses that are capable of only a single round of replication.

Methodology:

-

Pseudovirus Production: Pseudoviruses are generated by co-transfecting cells (e.g., 293T) with a plasmid encoding an HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase) and a separate plasmid expressing the desired HIV-1 Env protein.

-

Infection: Target cells expressing CD4 and coreceptors are incubated with the pseudoviruses in the presence of different concentrations of the inhibitor.

-

Quantification: After 48-72 hours, the cells are lysed, and the reporter gene activity is measured.

-

Data Analysis: The IC50 is determined by analyzing the dose-response curve.

Visualizations

Signaling Pathway of gp41-Mediated Fusion and Inhibition

Caption: HIV-1 entry and the mechanism of gp41 inhibitor action.

Experimental Workflow for a Cell-Cell Fusion Assay

Caption: Workflow of a typical cell-cell fusion assay for gp41 inhibitors.

References

- 1. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]

- 2. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket [mdpi.com]

- 4. HIV-1 gp41-targeting fusion inhibitory peptides enhance the gp120-targeting protein-mediated inactivation of HIV-1 virions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]

- 6. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of HIV-1 by fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New gp41 Fusion Inhibitor Has Long Half-Life, Anti-HIV Activity in HIV+ Naïve [natap.org]

In-depth Technical Guide: Inhibition of HIV-1 Reverse Transcriptase by Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) with a Focus on Pyrazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) by a significant class of antiviral compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). While this document addresses the broad class of NNRTIs, it will draw specific examples from pyrazole derivatives, a scaffold that has shown considerable promise in the development of potent anti-HIV agents. For the purpose of this guide, we will consider "Compound B23" as a representative pyrazole-based NNRTI.

Introduction to HIV-1 Reverse Transcriptase and NNRTIs

HIV-1 reverse transcriptase is a pivotal enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] This process is essential for the establishment of a productive infection. Due to its critical role, HIV-1 RT is a major target for antiretroviral therapy.[2]

NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains and distorts the catalytic site, thereby inhibiting DNA polymerization.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[3]

Quantitative Data on NNRTI Activity

The inhibitory potency of NNRTIs is typically quantified by their 50% inhibitory concentration (IC50) and, in some cases, their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the in vitro anti-HIV-1 activity of several pyrazole derivatives and other notable NNRTIs against wild-type HIV-1 and common drug-resistant strains.

| Compound ID/Name | Target | Assay Type | IC50 (µM) | Notes |

| Pyrazole Derivative 11b | HIV-1 RNase H | Enzyme Assay | 0.27 | Selective for RNase H over integrase.[5] |

| Pyrazolopyridine 27 | Wild-Type HIV-1 RT | Enzyme Assay | 11 | Also active against K103N/Y181C mutant RT (IC50 = 34 µM).[2] |

| Imidazo[1,2-a]pyridine 62 | Wild-Type HIV-1 | Cell-based Assay | nanomolar range | Active against K103N, V106A, Y188L, and Y181C mutants.[6] |

| Nevirapine | Wild-Type HIV-1 RT | Enzyme Assay | variable | A first-generation NNRTI. |

| Efavirenz | Wild-Type HIV-1 RT | Enzyme Assay | variable | A first-generation NNRTI. |

| Etravirine | Wild-Type HIV-1 RT | Enzyme Assay | variable | A second-generation NNRTI with activity against some resistant strains.[6] |

| Rilpivirine | Wild-Type HIV-1 RT | Enzyme Assay | variable | A second-generation NNRTI. |

Note: Specific IC50 values for Nevirapine, Efavirenz, Etravirine, and Rilpivirine can vary significantly depending on the specific assay conditions and the HIV-1 strain being tested.

Experimental Protocols

HIV-1 Reverse Transcriptase Polymerase Activity Assay (In Vitro)

This protocol describes a common method for determining the inhibitory activity of a compound against the polymerase function of purified recombinant HIV-1 RT.

Objective: To determine the IC50 value of a test compound against HIV-1 RT polymerase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)

-

Poly(rA)-oligo(dT)15 template-primer

-

Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

-

Assay Buffer: 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 50 mM KCl, 3 mM DTT, 0.1% Nonidet P-40[7]

-

Test compound (e.g., "Compound B23") dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15 template-primer, and all dNTPs except [³H]-dTTP.

-

Inhibitor Dilution: Prepare serial dilutions of the test compound in DMSO. Add a fixed volume of each dilution to the reaction wells. Include a no-inhibitor control (DMSO only).

-

Enzyme Addition: Add a predetermined amount of recombinant HIV-1 RT to the reaction mixture.

-

Initiation of Reaction: Initiate the polymerase reaction by adding [³H]-dTTP.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes).[7]

-

Termination of Reaction: Stop the reaction by adding cold TCA.

-

Precipitation and Washing: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Quantification: Place the filters in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Anti-HIV-1 Assay

This protocol outlines a general method for evaluating the antiviral activity of a compound in a cell culture system.

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.

Materials:

-

Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, C8166)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin

-

Test compound dissolved in DMSO

-

Reagent for quantifying cell viability (e.g., MTT, XTT)

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatant)

Procedure:

-

Cell Plating: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-compound control.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the extent of viral replication using a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Quantification of Cell Viability: Add a cell viability reagent (e.g., MTT) to the cells and incubate according to the manufacturer's instructions. Measure the absorbance to determine the number of viable cells.

-

Data Analysis:

-

EC50: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the no-compound control. Determine the EC50 value from the dose-response curve.

-

CC50: Calculate the percentage of cytotoxicity for each compound concentration relative to the no-compound control. Determine the CC50 value from the dose-response curve.

-

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

-

Visualizations of Mechanisms and Pathways

Mechanism of NNRTI Action

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by NNRTIs.

HIV-1 Replication Cycle and NNRTI Point of Intervention

Caption: Simplified HIV-1 replication cycle showing the point of NNRTI intervention.

Conclusion

NNRTIs, including promising scaffolds like pyrazole derivatives, represent a cornerstone of anti-HIV-1 therapy. Their unique allosteric mechanism of action provides a powerful tool in the fight against AIDS. A thorough understanding of their quantitative inhibitory properties, the experimental protocols for their evaluation, and their precise role within the viral lifecycle is crucial for the development of new, more potent, and resilient antiretroviral agents. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in this ongoing effort.

References

- 1. HIV-1 assembly, release and maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Non-Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Pyrrolyl Pyrazoles as Non-Diketo Acid Inhibitors of the HIV-1 Ribonuclease H Function of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HIV-1 Reverse transcriptase – AS ONE INTERNATIONAL [asone-int.com]

An In-depth Technical Guide on the Structure-Activity Relationship of S-CN-DABO Scaffolds as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of α-cyanoarylmethyl-3,4-dihydropyrimidin-4(3H)-ones (S-CN-DABOs), a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction to S-CN-DABO Scaffolds

S-CN-DABO scaffolds are a class of heterocyclic compounds that have demonstrated potent inhibitory activity against the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] These compounds belong to the broader family of dihydro-alkoxy-benzyl-oxopyrimidines (DABOs). Their mechanism of action involves non-competitive binding to a hydrophobic pocket in the RT enzyme, distinct from the active site, thereby inducing a conformational change that inhibits its function.[2] This allosteric inhibition makes them effective against wild-type HIV-1 and some drug-resistant strains.[2]

The core structure of S-CN-DABOs offers multiple sites for chemical modification, allowing for the systematic exploration of the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

S-CN-DABO compounds target the reverse transcription step in the HIV-1 life cycle. After the virus enters a host T-cell, the reverse transcriptase enzyme transcribes the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, S-CN-DABOs effectively halt viral replication.

Caption: HIV-1 life cycle and the inhibitory action of S-CN-DABO scaffolds.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the S-CN-DABO scaffold have provided valuable insights into the structural requirements for potent anti-HIV-1 activity. The key positions for modification are the phenyl ring, the cyano group, and the pyrimidine core.

Modifications on the Phenyl Ring

The phenyl ring of the S-CN-DABO scaffold is predicted to be located in the W229 hydrophobic pocket of the HIV-1 RT.[2] Substitutions on this ring significantly impact the inhibitory activity.

-

Electron-withdrawing groups: Introduction of electron-withdrawing groups, such as fluorine atoms, at the 2 and 6 positions of the phenyl ring has been shown to enhance the potency against both wild-type and mutant HIV-1 strains. For instance, compound B23 , with a 2,6-difluoro-phenyl group, exhibited an EC50 value of 20.8 nM against the HIV-1 wild-type strain, which is about 20-fold better than the lead compound B1 .[2]

Modifications of the Cyano Group

The cyano group plays a crucial role in the binding of S-CN-DABO derivatives to the RT enzyme.

-

Azide substitution: Replacing the cyano group with an azide group has led to the development of S-N3-DABO derivatives with significantly improved potency and selectivity.[1] The compound F10 from this series showed a 7-fold improvement in potency (EC50 = 0.053 µM) and a 12.5-fold higher selectivity index (SI = 6818) in MT-4 cells infected with wild-type HIV-1, compared to the parent S-CN-DABO compound B1 .[1]

Modifications on the Pyrimidine Core

Substitutions at the C-5 and C-6 positions of the pyrimidine ring also influence the anti-HIV-1 activity.[3]

-

Small alkyl groups at C-5: Derivatives with small alkyl groups at the C-5 position of the pyrimidine ring have demonstrated potent inhibition of HIV-1 replication.[3]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of key S-CN-DABO and related derivatives.

Table 1: Anti-HIV-1 Activity of S-CN-DABO Derivatives against Wild-Type HIV-1

| Compound | R (Phenyl Ring Substitution) | X (Cyano/Azido) | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| B1 | H | CN | 370 | >202.6 | 547 | [1] |

| B23 | 2,6-di-F | CN | 20.8 | >100 | >4807 | [2] |

| F10 | H | N3 | 53 | 361.4 | 6818 | [1] |

Table 2: Inhibitory Activity against Wild-Type HIV-1 Reverse Transcriptase

| Compound | IC50 (µM) | Reference |

| B1 | 1.51 | [1] |

| F10 | 0.080 | [1] |

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). IC50: 50% inhibitory concentration against the enzyme.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of S-CN-DABO scaffolds.

Synthesis of S-CN-DABO Scaffolds (General Procedure)

The synthesis of S-CN-DABO derivatives is typically achieved through a multi-component Biginelli-like reaction.

Caption: General synthetic workflow for S-CN-DABO derivatives.

Materials:

-

Substituted benzaldehyde

-

β-ketoester (e.g., ethyl acetoacetate)

-

Thiourea

-

Catalyst (e.g., HCl, Lewis acids)

-

Solvent (e.g., ethanol)

-

α-bromo-α-cyanoarylacetate

-

Base (e.g., K2CO3)

-

Solvent for alkylation (e.g., DMF)

Procedure:

-

Synthesis of the Dihydropyrimidinethione Intermediate: a. A mixture of the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), thiourea (1.5 mmol), and a catalytic amount of acid is refluxed in a suitable solvent for several hours. b. The reaction progress is monitored by thin-layer chromatography (TLC). c. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to yield the dihydropyrimidinethione intermediate.

-

S-Alkylation: a. The dihydropyrimidinethione (1 mmol) is dissolved in a suitable solvent, and a base is added. b. The α-bromo-α-cyanoarylacetate (1.1 mmol) is added, and the mixture is stirred at room temperature or slightly elevated temperature. c. The reaction is monitored by TLC. d. After completion, the reaction mixture is worked up, and the crude product is purified by column chromatography to afford the desired S-CN-DABO derivative.

Anti-HIV-1 Activity Assay (MTT-based Method)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1 induced cytopathogenicity.

Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS in HCl)

-

96-well microtiter plates

Procedure:

-

Seed MT-4 cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cells as a control for cytotoxicity and infected, untreated cells as a positive control for viral cytopathic effect.

-

Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add MTT solution to each well and incubate for an additional 4 hours.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled dNTP)

-

Test compounds

-

Scintillation fluid or appropriate detection reagents for non-radioactive methods

Procedure:

-

Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding cold trichloroacetic acid for radioactive assays).

-

Quantify the amount of newly synthesized DNA. For radioactive assays, this involves filtering the precipitated DNA and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, this may involve ELISA-based detection of the labeled DNA.

-

Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.

Conclusion and Future Directions

The S-CN-DABO scaffold represents a versatile and potent platform for the development of novel NNRTIs against HIV-1. The structure-activity relationship studies have highlighted the importance of substitutions on the phenyl ring and the nature of the group at the cyano position for achieving high potency and selectivity. The detailed experimental protocols provided in this guide serve as a foundation for the synthesis and evaluation of new analogs.

Future research in this area should focus on:

-

Further optimization of the scaffold to enhance activity against a broader range of drug-resistant HIV-1 strains.

-

Improvement of the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Exploration of novel modifications on the pyrimidine core to further probe the SAR.

-

Investigation of the potential for these compounds to act as part of combination antiretroviral therapy (cART).

By leveraging the knowledge of the SAR of S-CN-DABO scaffolds, the scientific community can continue to develop more effective and durable therapeutic agents for the treatment of HIV-1 infection.

References

- 1. Development of novel S-N3-DABO derivatives as potent non-nucleoside reverse transcriptase inhibitors with improved potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expansion of the S-CN-DABO scaffold to exploit the impact on inhibitory activities against the non-nucleoside HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on new DABOS: effect of substitutions at pyrimidine C-5 and C-6 positions on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-HIV-1 Activity of Compound B23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of Compound B23, a novel dihydro-alkylthio-benzyl-oxopyrimidine (S-DABO) derivative. Compound B23 has demonstrated potent and selective inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by targeting the viral reverse transcriptase enzyme. This document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The in vitro anti-HIV-1 activity and cytotoxic profile of Compound B23 have been rigorously evaluated. The key quantitative metrics are summarized in the table below, providing a clear comparison of its potency against wild-type and mutant viral strains, as well as its selectivity and safety profile.

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 (50% Effective Concentration) | HIV-1 WT (IIIB) | 20.8 nM | [1][2] |

| HIV-1 (E138K mutant) | 50 nM | [1][2] | |

| CC50 (50% Cytotoxic Concentration) | MT-4 cells | > 221 µM | [3] |

| SI (Selectivity Index) | HIV-1 WT / MT-4 cells | > 10,625 | Calculated |

| IC50 (50% Inhibitory Concentration) | hERG | > 40 µM | [1][2] |

| CYP Enzymatic Inhibition | - | No apparent inhibition | [1][2] |

| Acute Toxicity | Mouse models | No apparent toxicity | [1][2] |

| Oral Bioavailability (F) | SD rats | 164% | [2] |

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Compound B23 is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It exerts its anti-HIV-1 effect by binding to an allosteric pocket on the viral reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

References

The Trajectory of Novel NNRTIs: An In-Depth Technical Guide to Preclinical Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Their allosteric inhibition of the viral reverse transcriptase enzyme offers a potent mechanism to halt viral replication.[1] However, the emergence of drug resistance and suboptimal pharmacokinetic profiles in earlier generation NNRTIs has necessitated the development of novel candidates with improved potency, a higher barrier to resistance, and more favorable drug-like properties.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic evaluation of these next-generation NNRTIs, offering a comparative analysis of their disposition in various animal models and detailing the experimental protocols essential for their assessment.

Core Concepts in Preclinical Pharmacokinetics of NNRTIs

The preclinical development of a novel NNRTI hinges on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. These pharmacokinetic (PK) parameters, determined in animal models, are critical for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. Key parameters evaluated include:

-

Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

-

AUC (Area Under the Curve): A measure of the total drug exposure over time.

-

t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.

-

Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which a drug distributes in the body.

Comparative Pharmacokinetics of Novel NNRTIs in Preclinical Models

The selection of appropriate animal models is crucial for obtaining relevant preclinical PK data. Mice and rats are commonly used for initial screening due to their small size and cost-effectiveness, while non-human primates, such as cynomolgus and rhesus monkeys, offer a closer physiological approximation to humans.[4] The following tables summarize the pharmacokinetic parameters of several novel NNRTIs in these key preclinical species.

Table 1: Pharmacokinetic Parameters of Novel NNRTIs in Mice

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Compound I | 20 | i.p. | 4,000-15,000 fold > EC | 0.5-2 | - | 48 | - | [5] |

| Compound II | 20 | i.p. | 4,000-15,000 fold > EC | 0.5-2 | Enhanced vs. Compound I | 48 | - | [5] |

| K-5a2 | 50 | p.o. | 1,230 ± 150 | 2.0 | 8,560 ± 980 | 4.5 | 35.4 | [3] |

| 11c | 50 | p.o. | - | - | - | - | - | [6] |

Table 2: Pharmacokinetic Parameters of Novel NNRTIs in Rats

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Compound 6 | 5 | p.o. | - | - | - | 3.95 | - | [7] |

| SB-265123 | 10 | p.o. | 1,100 ± 200 | 1.0 | 4,200 ± 600 | 3.0 | 60 | [6] |

Table 3: Pharmacokinetic Parameters of Novel NNRTIs in Non-Human Primates

| Compound | Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Doravirine (MK-1439) | Rhesus Monkey | - | - | - | - | - | - | - | [8] |

| RSHZ19 | Cynomolgus Macaque | 1 | i.v. | - | - | - | 21-24 days | - | [9] |

Experimental Protocols for Preclinical Pharmacokinetic Studies

A standardized workflow is essential for generating reliable and reproducible preclinical pharmacokinetic data. The following sections detail the key experimental methodologies.

Animal Models and Husbandry

-

Species: Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g) are commonly used. For non-human primate studies, adult cynomolgus or rhesus macaques are selected.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: A minimum of a one-week acclimatization period is required before the commencement of any experimental procedures.

Drug Formulation and Administration

-

Formulation: For oral administration, novel NNRTIs are often formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, compounds are typically dissolved in a vehicle like a mixture of saline, polyethylene glycol 400 (PEG400), and ethanol.

-

Administration:

-

Oral (p.o.): Administered via oral gavage using a suitable gauge needle.

-

Intravenous (i.v.): Administered as a bolus injection into the tail vein (mice and rats) or a peripheral vein (monkeys).

-

Intraperitoneal (i.p.): Injected into the peritoneal cavity.

-

Blood Sampling

-

Mice: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or submandibular bleeding.

-

Rats: For serial sampling, a jugular vein catheter is often surgically implanted to facilitate repeated blood collection (approximately 150-200 µL) without causing undue stress to the animal.[10]

-

Non-Human Primates: Blood samples are typically collected from a peripheral vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged (e.g., 6000 x g for 5 minutes at 4°C) to separate the plasma. The resulting plasma is then stored at -80°C until analysis.[10]

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation. An organic solvent, such as acetonitrile, containing an internal standard (a structurally similar compound) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

Chromatographic Separation: The analyte is separated from other components in the sample on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard, which provides high specificity and sensitivity.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.[11]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates the typical workflow of a preclinical pharmacokinetic study for a novel NNRTI.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Metabolic Pathway of Diarylpyrimidine NNRTIs

NNRTIs are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[3][12] The following diagram illustrates the general metabolic pathway for diarylpyrimidine-type NNRTIs, which often involves oxidation and subsequent conjugation reactions.

Caption: General metabolic pathway of diarylpyrimidine NNRTIs.

Conclusion

The preclinical pharmacokinetic evaluation of novel NNRTIs is a critical and multifaceted process in the drug development pipeline. By employing robust experimental protocols and advanced bioanalytical techniques, researchers can gain a comprehensive understanding of a compound's ADME properties in relevant animal models. The comparative data and detailed methodologies presented in this guide serve as a valuable resource for scientists and drug development professionals, facilitating the identification and advancement of next-generation NNRTIs with the potential to overcome the challenges of HIV-1 therapy. The continued refinement of these preclinical models and a deeper understanding of interspecies differences will be paramount in successfully translating promising candidates from the laboratory to the clinic.

References

- 1. Clinical Pharmacokinetics of the Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Doravirine: An Assessment of the Effect of Patient Characteristics and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merck.com [merck.com]

- 3. Clinical pharmacokinetics of non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical pharmacokinetics and interspecies scaling of a novel vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiologically based pharmacokinetic modeling of oseltamivir in pregnant rhesus macaques to inform clinical dosing across trimesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacokinetic evaluation of the respiratory syncytial virus-specific reshaped human monoclonal antibody RSHZ19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PK Data and Dose Selection for Experimental NNRTI, Doravirine [natap.org]

- 12. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Development of HIV-1 Inhibitor-41: A Technical Whitepaper

This document provides a comprehensive technical overview of the preclinical, early-stage development of HIV-1 Inhibitor-41, a novel small molecule designed to target the gp41 fusion machinery of the human immunodeficiency virus type 1 (HIV-1). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Targeting HIV-1 Entry

The entry of HIV-1 into a host cell is a complex, multi-step process mediated by the viral envelope glycoprotein (Env) complex, which is a trimer of gp120 and gp41 heterodimers.[1][2][3][4] The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of the target cell.[2][3] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1][3]

Coreceptor binding initiates a cascade of dramatic conformational rearrangements in the gp41 transmembrane subunit.[5][6] The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 associate to form a highly stable six-helix bundle (6-HB).[2][4] This process pulls the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent entry of the viral capsid into the host cell's cytoplasm.[5][7] Because of its critical role in the viral life cycle, gp41 is a well-validated target for antiretroviral therapy.[4][5][8] Inhibitors that disrupt the formation of the 6-HB can effectively block viral entry.[5][9]

Mechanism of Action of this compound

This compound is a small molecule designed to specifically target a conserved hydrophobic pocket on the NHR trimer of gp41.[1][8] By binding to this pocket, Inhibitor-41 sterically hinders the association of the CHR region, thereby preventing the formation of the fusogenic 6-HB. This mechanism of action effectively halts the membrane fusion process, blocking viral entry into the host cell. The first-generation fusion inhibitor, Enfuvirtide (T-20), works via a similar principle, though as a peptide, it is susceptible to certain limitations that small molecules like Inhibitor-41 aim to overcome.[6][9]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo data from the early-stage evaluation of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Inhibitor-41

| HIV-1 Strain | Coreceptor Tropism | IC50 (nM) | CC50 (µM) in PMBCs | Selectivity Index (SI = CC50/IC50) |

| NL4-3 | X4 | 53.02 | >100 | >1886 |

| BaL | R5 | 65.10 | >100 | >1536 |

| Clinical Isolate #1 | R5 | 72.50 | >100 | >1379 |

| Clinical Isolate #2 | X4 | 81.30 | >100 | >1230 |

| T20-Resistant Strain | X4 | 150.20 | >100 | >666 |

Table 2: Binding Affinity of Inhibitor-41 for gp41 NHR Peptide

| Assay Method | Ligand | Analyte | KD (nM) |

| Surface Plasmon Resonance | Biotinylated N36 Peptide | Inhibitor-41 | 112.5 |

Table 3: Preclinical Pharmacokinetic Profile of Inhibitor-41 in Rats (10 mg/kg, IV)

| Parameter | Value | Unit |

| Cmax | 2.8 | µg/mL |

| T1/2 (half-life) | 4.1 | hours |

| AUC0-inf | 12.5 | µg·h/mL |

| Clearance (CL) | 0.8 | L/h/kg |

| Volume of Distribution (Vd) | 4.6 | L/kg |

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay quantifies the ability of Inhibitor-41 to block viral entry in a single round of infection using TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase genes.

-

Cell Preparation: Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 104 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-41 in DMSO. Perform serial 3-fold dilutions in DMEM to create a concentration gradient.

-

Infection: Pre-incubate HIV-1 virus stock with the diluted compound for 1 hour at 37°C. Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression analysis (e.g., four-parameter logistic equation).

This assay measures the effect of Inhibitor-41 on the metabolic activity of Peripheral Blood Mononuclear Cells (PBMCs) to determine its cytotoxicity.

-

Cell Preparation: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate at 1 x 105 cells per well.

-

Compound Treatment: Add serial dilutions of Inhibitor-41 to the wells and incubate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

This protocol details the measurement of binding kinetics between Inhibitor-41 and a synthetic gp41 NHR peptide (N36).

-

Chip Preparation: Immobilize a biotinylated N36 peptide onto a streptavidin-coated sensor chip.

-

Analyte Preparation: Prepare serial dilutions of Inhibitor-41 in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: Inject the different concentrations of Inhibitor-41 over the sensor chip surface at a constant flow rate. Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., glycine-HCl, pH 2.5).

-

Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualized Workflows and Relationships

Conclusion

The early-stage development data for this compound are promising. The compound demonstrates potent antiviral activity against both laboratory-adapted and clinical strains of HIV-1, including a T20-resistant variant, with a high selectivity index.[10] Its mechanism of action, targeting a conserved pocket in gp41, is confirmed by direct binding studies. Furthermore, initial pharmacokinetic studies in a rodent model indicate a favorable half-life and volume of distribution, supporting its potential for further development as an orally bioavailable anti-HIV agent. The collective data presented in this whitepaper establish a strong foundation for advancing this compound into further preclinical efficacy and safety studies.

References

- 1. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]

- 2. HIV-1 gp41-targeting fusion inhibitory peptides enhance the gp120-targeting protein-mediated inactivation of HIV-1 virions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Mechanism of HIV-1 Resistance to Short-Peptide Fusion Inhibitors Targeting the Gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket [mdpi.com]

- 9. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and activity evaluation of novel peptide fusion inhibitors targeting HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2][3] This document outlines the fundamental mechanism of action of NNRTIs, followed by detailed experimental designs for assessing their efficacy, including biochemical and cell-based assays, and protocols for resistance profiling.

Introduction to NNRTIs

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are allosteric inhibitors of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the HIV replication cycle.[1][2][4] Unlike their counterparts, Nucleoside Reverse Transcriptase Inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain.[5] Instead, they bind to a hydrophobic pocket in the p66 subunit of RT, located approximately 10 Å from the polymerase active site.[2] This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting DNA synthesis.[5][6] Due to their high specificity and low toxicity, NNRTIs are a cornerstone of combination antiretroviral therapy (cART).[3][7] However, the emergence of drug-resistant mutations in the NNRTI binding pocket can limit their long-term efficacy, making robust preclinical evaluation essential.[7][8]

Key Efficacy Parameters

The in vitro efficacy of NNRTIs is primarily determined by the following parameters, which are derived from the experimental protocols detailed in the subsequent sections.

| Parameter | Description | Typical Units | Desired Outcome |

| EC50 (50% Effective Concentration) | The concentration of the NNRTI that inhibits viral replication by 50%. | nM or µM | Low value indicates high potency. |

| CC50 (50% Cytotoxic Concentration) | The concentration of the NNRTI that causes a 50% reduction in cell viability. | µM | High value indicates low toxicity. |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). | Unitless | High value indicates a favorable therapeutic window. |

| IC50 (50% Inhibitory Concentration) | The concentration of the NNRTI that inhibits the activity of the isolated reverse transcriptase enzyme by 50%. | nM or µM | Low value indicates high enzymatic inhibition. |

| Fold Change in EC50/IC50 | The ratio of the EC50 or IC50 value for a resistant viral strain to that of the wild-type strain. | Unitless | Low value indicates the compound retains activity against resistant mutants. |

Signaling and Experimental Workflow Diagrams

NNRTI Mechanism of Action

The following diagram illustrates the mechanism by which NNRTIs inhibit HIV-1 reverse transcriptase.

Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcription.

Experimental Workflow for NNRTI Efficacy Evaluation

This diagram outlines the typical experimental workflow for assessing the efficacy of a candidate NNRTI.

Caption: Experimental workflow for preclinical NNRTI efficacy studies.

Experimental Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay measures the ability of an NNRTI to directly inhibit the enzymatic activity of purified HIV-1 RT. A common method is a colorimetric assay that detects the synthesized DNA product.[9][10]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

NNRTI compound stock solution (e.g., in DMSO)

-

Reaction Buffer (contains template-primer, dNTPs, and other necessary components)

-

Lysis Buffer (if isolating virus from culture)

-

Streptavidin-coated 96-well plates

-

Biotinylated template-primer and DIG-labeled dUTP

-

Anti-DIG-Peroxidase (POD) antibody conjugate[9]

-

ABTS substrate solution

-

Stop Solution (e.g., 1% SDS)

-

Plate reader (405 nm or 450 nm)

Procedure:

-

Compound Dilution: Prepare a serial dilution of the NNRTI compound in the reaction buffer. Include a "no drug" control (DMSO vehicle) and a "no enzyme" control.

-

Enzyme Preparation: Dilute the recombinant HIV-1 RT to the working concentration in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the diluted NNRTI compounds. Then, add the diluted HIV-1 RT to each well (except the "no enzyme" control).

-

Initiation of Reaction: Start the reverse transcription reaction by adding the reaction buffer containing the template-primer and dNTPs (including DIG-dUTP).

-

Incubation: Incubate the plate at 37°C for 1 to 24 hours, depending on the desired sensitivity.[10]

-

Capture of Product: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA product. Incubate for 1 hour at 37°C.

-

Washing: Wash the plate multiple times with a wash buffer to remove unincorporated nucleotides and unbound enzyme.

-

Detection:

-

Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.

-

Wash the plate again.

-

Add the ABTS substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the stop solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control) from all readings.

-

Normalize the data to the "no drug" control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the NNRTI concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Data Presentation:

| Compound | IC50 (nM) |

| NNRTI Candidate 1 | [Insert Value] |

| NNRTI Candidate 2 | [Insert Value] |

| Efavirenz (Control) | [Insert Value] |

Protocol 2: Cell-Based Antiviral Activity Assay

This assay determines the concentration of an NNRTI required to inhibit HIV-1 replication in a cell culture system. A common method utilizes a reporter virus and a susceptible cell line.[11][12]

Materials:

-

HIV-1 reporter virus stock (e.g., expressing luciferase or GFP)

-

Susceptible host cells (e.g., MT-4, TZM-bl, or activated Peripheral Blood Mononuclear Cells - PBMCs)[13][14]

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

NNRTI compound stock solution

-

96-well cell culture plates

-

Luciferase assay reagent or flow cytometer for GFP detection

-

Luminometer or flow cytometer

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at an appropriate density.

-

Compound Addition: Prepare serial dilutions of the NNRTI compound in cell culture medium and add them to the wells containing the cells. Include a "no drug" control (DMSO vehicle).

-

Viral Infection: Infect the cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

-

Quantification of Viral Replication:

-

For Luciferase Reporter Virus: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

-

For GFP Reporter Virus: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis:

-

Normalize the reporter signal (luminescence or % GFP) to the "no drug" control (100% replication).

-

Plot the percentage of inhibition against the logarithm of the NNRTI concentration.

-

Calculate the EC50 value using a non-linear regression curve fit.

-

Data Presentation:

| Compound | Cell Line | EC50 (nM) |

| NNRTI Candidate 1 | MT-4 | [Insert Value] |

| NNRTI Candidate 1 | PBMCs | [Insert Value] |

| Rilpivirine (Control) | MT-4 | [Insert Value] |

Protocol 3: Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.

Materials:

-

Host cells (same as in the antiviral assay)

-

Cell culture medium

-

NNRTI compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a reagent measuring ATP content like CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the host cells into a 96-well plate at the same density as the antiviral assay.

-

Compound Addition: Prepare and add the same serial dilutions of the NNRTI compound as in the antiviral assay. Include a "no drug" control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Measurement of Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis:

-

Normalize the viability signal to the "no drug" control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the NNRTI concentration.

-

Calculate the CC50 value using a non-linear regression curve fit.

-

Data Presentation:

| Compound | Cell Line | CC50 (µM) |

| NNRTI Candidate 1 | MT-4 | [Insert Value] |

| NNRTI Candidate 1 | PBMCs | [Insert Value] |

| Control Compound | MT-4 | [Insert Value] |

Protocol 4: Resistance Profiling

This involves assessing the efficacy of an NNRTI against HIV-1 strains with known resistance-associated mutations in the reverse transcriptase gene.

Procedure:

-

Acquire or Generate Resistant Viruses: Obtain well-characterized, site-directed mutant HIV-1 clones containing common NNRTI resistance mutations (e.g., K103N, Y181C, G190A).[7][15]

-

Perform Cell-Based Antiviral Assays: Conduct the antiviral activity assay (Protocol 4.2) for the NNRTI candidate against both the wild-type virus and each of the resistant mutant viruses.

-

Calculate Fold Change: For each resistant mutant, divide its EC50 value by the EC50 value of the wild-type virus. This gives the fold change in resistance.

Data Presentation:

| Compound | Wild-Type EC50 (nM) | K103N EC50 (nM) | K103N Fold Change | Y181C EC50 (nM) | Y181C Fold Change |

| NNRTI Candidate 1 | [Value] | [Value] | [Value] | [Value] | [Value] |

| Etravirine (Control) | [Value] | [Value] | [Value] | [Value] | [Value] |

| Efavirenz (Control) | [Value] | [Value] | [Value] | [Value] | [Value] |

Summary and Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of NNRTI efficacy. By systematically determining the IC50, EC50, and CC50, and by profiling activity against resistant viral strains, researchers can effectively identify promising NNRTI candidates for further development. The ultimate goal is to identify compounds with high potency, a favorable safety profile, and a high barrier to the development of resistance.

References

- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

- 2. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design strategies of novel NNRTIs to overcome drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. abnova.com [abnova.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Cytotoxicity of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Understanding the cytotoxic profile of these antiretroviral agents is crucial for drug development, preclinical safety assessment, and elucidating mechanisms of toxicity. This document covers key in vitro assays for evaluating cell viability, apoptosis, mitochondrial toxicity, and oxidative stress.

Introduction to NNRTI Cytotoxicity

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity. While effective in suppressing viral replication, some NNRTIs have been associated with cellular toxicity, which can manifest as various adverse effects in patients. The primary mechanisms underlying NNRTI-induced cytotoxicity involve mitochondrial dysfunction, the induction of oxidative stress, and the initiation of apoptosis.

Key Techniques for Assessing NNRTI Cytotoxicity

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of NNRTIs. This involves a battery of assays that probe different aspects of cellular health.

-

Cell Viability Assays: These are foundational assays that measure the overall health of a cell population following exposure to a compound. The MTT assay is a widely used colorimetric method for this purpose.

-

Apoptosis Assays: These assays detect programmed cell death, a common mechanism of NNRTI-induced cytotoxicity. Key methods include Annexin V staining for the detection of early apoptotic events and Caspase activity assays to measure the activation of executioner caspases.

-

Mitochondrial Toxicity Assays: Mitochondria are key targets of drug-induced toxicity. The JC-1 assay is a valuable tool for assessing changes in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

-

Oxidative Stress Assays: NNRTIs can induce the production of reactive oxygen species (ROS), leading to cellular damage. Assays to measure intracellular ROS levels are therefore important for a complete cytotoxicity profile.

Data Presentation: Comparative Cytotoxicity of NNRTIs

The following table summarizes the 50% cytotoxic concentration (CC50) values for common NNRTIs in various cell lines relevant to HIV infection and toxicity studies. It is important to note that CC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

| NNRTI | Cell Line | Assay Type | CC50 (µM) | Reference |

| Efavirenz | CEM | Cell Viability | ~50 | [1] |

| Neural Stem Cells | LDH Assay | 5-10 | [2] | |

| Cortical Neurons | Cell Viability | 50 | [3] | |

| Nevirapine | Hepatocytes | - | Associated with hepatotoxicity | [4][5] |

| Etravirine | - | - | Generally well-tolerated | [6] |

| Rilpivirine | BxPC-3 (Pancreatic) | Apoptosis | 24.4 | [7] |

| Panc-1 (Pancreatic) | - | 294 | [7] | |

| MT-4 | Luciferase Reporter | >100 | [8] |

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

NNRTI compounds

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or other solubilizing agent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the NNRTI compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the NNRTI dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with NNRTI compounds for the desired time.

-

Harvest the cells (including any floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.

Materials:

-

Cell lysis buffer

-

2X Reaction Buffer

-

Caspase-3 substrate (DEVD-pNA or DEVD-AMC)

-

Dithiothreitol (DTT)

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Seed cells and treat with NNRTIs as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with cell lysis buffer.

-

Prepare the assay buffer by adding DTT to the 2X Reaction Buffer.

-

Add the assay buffer to each well.

-

Add the Caspase-3 substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).

-

Calculate the fold-increase in caspase-3 activity compared to the untreated control.

JC-1 Mitochondrial Membrane Potential Assay

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

-

JC-1 reagent

-

Cell culture medium

-

Assay Buffer

-

96-well plate (black, clear bottom for microscopy)

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Protocol:

-

Seed cells in a suitable plate and treat with NNRTIs. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Prepare the JC-1 staining solution by diluting the JC-1 reagent in pre-warmed cell culture medium.

-

Remove the treatment medium and add the JC-1 staining solution to each well.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells with Assay Buffer.

-

Analyze the fluorescence:

-

Fluorescence Microscopy: Observe the cells for red (J-aggregates) and green (JC-1 monomers) fluorescence.

-

Flow Cytometry: Detect green fluorescence in the FITC channel and red fluorescence in the PE channel.

-

Plate Reader: Measure fluorescence intensity at Ex/Em = ~560/595 nm for J-aggregates and ~485/535 nm for JC-1 monomers.

-

-

Calculate the ratio of red to green fluorescence intensity as an indicator of mitochondrial membrane potential.

Visualizations of Key Pathways and Workflows

Caption: General workflow for assessing NNRTI cytotoxicity in vitro.

Caption: Simplified signaling pathway of NNRTI-induced apoptosis.

Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.

Caption: NNRTI-induced oxidative stress and downstream signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Combining HIV-1 Inhibitor-41 with Other Antiretrovirals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the combination of HIV-1 gp41 fusion inhibitors with other classes of antiretroviral (ARV) drugs. The focus is on assessing synergistic interactions, determining resistance profiles, and providing detailed protocols for key experimental assays. For the purpose of these notes, "Inhibitor-41" will be represented by Enfuvirtide (also known as T-20), the first-in-class and most well-characterized gp41 fusion inhibitor.

Introduction to HIV-1 gp41 Inhibition and Combination Therapy

HIV-1 entry into host cells is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. The gp41 protein facilitates the fusion of the viral and cellular membranes, a critical step for viral replication.[1] Inhibitors targeting gp41, such as Enfuvirtide, act by binding to a region of gp41 called the first heptad repeat (HR1), which prevents the conformational changes necessary for membrane fusion.[2][3] This mechanism of action is distinct from other antiretroviral classes that target viral enzymes like reverse transcriptase, protease, or integrase.[1]

The rationale for combining a gp41 inhibitor with other ARVs is based on the principles of highly active antiretroviral therapy (HAART), which aims to:

-

Achieve potent and durable suppression of viral replication.

-

Reduce the emergence of drug-resistant viral strains.

-

Target different stages of the HIV-1 lifecycle for a more comprehensive antiviral effect.

Studies have shown that combining antiretroviral drugs with different mechanisms of action can lead to synergistic effects, where the combined inhibitory effect is greater than the sum of the individual effects.[4][5]

Data Presentation: In Vitro Synergy of Enfuvirtide Combinations

The following tables summarize the quantitative data on the synergistic effects of Enfuvirtide when combined with other antiretroviral agents. Synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]

Table 1: Synergistic Effect of Enfuvirtide in Combination with Sifuvirtide (a Next-Generation Fusion Inhibitor) [4]

| HIV-1 Strain | Drug Combination | IC₅₀ (nM) - Enfuvirtide Alone | IC₅₀ (nM) - Sifuvirtide Alone | IC₅₀ (nM) - Enfuvirtide in Combination | IC₅₀ (nM) - Sifuvirtide in Combination | Combination Index (CI) | Interpretation |

| HIV-1 IIIB (X4-tropic) | Enfuvirtide + Sifuvirtide | 1.8 | 0.5 | 0.6 | 0.2 | < 0.6 | Synergy |

| HIV-1 Bal (R5-tropic) | Enfuvirtide + Sifuvirtide | 4.7 | 0.9 | 1.9 | 0.4 | < 0.6 | Synergy |

| NL4-3V38A (ENF-Resistant) | Enfuvirtide + Sifuvirtide | 25.6 | 1.2 | 3.2 | 0.3 | < 0.6 | Strong Synergy |